N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group and a fluorophenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-20-13-7-8-15(21-2)14(9-13)18-16(19)10-22-12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRAQESLBCEKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362118 | |
| Record name | N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-88-2 | |
| Record name | N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 4-fluorophenol.
Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-fluorophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes that play a role in metabolic processes.
Altering Gene Expression: Influencing the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-(4-chlorophenoxy)acetamide
- N-(2,5-dimethoxyphenyl)-2-(4-bromophenoxy)acetamide
- N-(2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
